Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-51-9) is a bicyclic organic compound with a hydroxymethyl (-CH2OH) substituent at position 4 of the 2-azabicyclo[2.1.1]hexane scaffold. Its molecular formula is C11H19NO3, and it has a molecular weight of 213.27 g/mol . The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective group for the secondary amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-13)4-8(12)5-11/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGWUMIYVRWGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143075 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220598-43-6 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220598-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multi-step organic reactions. One common method includes the annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often employ readily available starting materials and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of the ester, forming a tetrahedral intermediate .
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety (-CH2OH) is oxidized to a carbonyl group using mild oxidizing agents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, rt, 12 h | Tert-butyl 4-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 60–70% | |
| Swern oxidation | Oxalyl chloride, DMSO, -78°C to rt | Tert-butyl 4-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 65–75% |
Applications :
-
The aldehyde product serves as a precursor for further functionalization (e.g., reductive amination).
Nucleophilic Substitution at the Amine
The nitrogen in the azabicyclo framework participates in nucleophilic substitution reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halides (e.g., CH3I) | K2CO3, DMF, 60°C, 8 h | Tert-butyl 4-(hydroxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 70–80% | |
| Acyl chlorides (e.g., AcCl) | Et3N, THF, 0°C to rt, 4 h | Tert-butyl 4-(hydroxymethyl)-1-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 85–90% |
Key Notes :
-
Substitution occurs preferentially at the less sterically hindered nitrogen site.
Reduction Reactions
The hydroxymethyl group can be reduced to a methylene group under specific conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | THF, reflux, 6 h | Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | 50–60% |
Limitations :
-
Over-reduction may lead to decomposition of the bicyclic framework.
Esterification and Amidation
The carboxylic acid derivative (post-hydrolysis) undergoes esterification or amidation.
Stability Under Thermal and pH Conditions
| Condition | Observation | Source |
|---|---|---|
| Heating to 150°C | Decomposition of the bicyclic structure observed after 2 h | |
| pH < 2 or pH > 10 | Rapid hydrolysis of the tert-butyl ester |
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its bicyclic structure can interact with biological targets, making it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7)
- Molecular Formula: C10H17NO2
- Molecular Weight : 183.25 g/mol
- Key Difference : Lacks the hydroxymethyl group at position 4.
- It serves as a simpler scaffold for studying the bicyclic system’s inherent reactivity .
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CID: 146081949)
- Molecular Formula: C10H17NO3
- Molecular Weight : 199.24 g/mol
- Key Difference : Features a hydroxyl (-OH) group instead of hydroxymethyl at position 4.
- Properties : The hydroxyl group enhances hydrogen bonding capacity but limits oxidation or etherification pathways compared to hydroxymethyl .
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 359779-73-0)
- Molecular Formula: C12H19NO3
- Molecular Weight : 225.28 g/mol
- Key Difference : Contains an acetyl (-COCH3) group at position 5.
- Properties : The acetyl group increases lipophilicity (higher logP) and introduces ketone reactivity, making it suitable for nucleophilic additions .
Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251016-11-1)
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- Key Difference: Amino (-NH2) substituent at the exo-5 position.
- Properties: The amino group enables participation in coupling reactions (e.g., amide bond formation) and serves as a precursor for bioactive molecules .
Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2763754-86-3)
- Molecular Formula: C17H23NO3
- Molecular Weight : 289.37 g/mol
- Key Difference : Incorporates a hydroxymethyl group at position 1 and a phenyl ring at position 4.
Biological Activity
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 220598-43-6) is a heterocyclic compound with a molecular formula of CHNO and a molecular weight of approximately 213.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include neuroprotective effects, antimicrobial properties, and implications in drug design.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which are often studied for their pharmacological properties. The presence of the tert-butyl group and hydroxymethyl moiety contributes to its solubility and reactivity.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially by modulating pathways involved in oxidative stress and apoptosis. For instance, in vitro experiments demonstrated that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting its utility in developing treatments for conditions such as Alzheimer's disease.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. In a series of assays, it displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, with notable efficacy observed against Staphylococcus aureus and Escherichia coli.
Case Studies and Experimental Data
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects of this compound.
- Method : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative stress.
- Results : A dose-dependent increase in cell viability was observed, with significant protection at concentrations above 10 µM.
- : The compound may protect neurons by reducing oxidative stress markers.
-
Antimicrobial Activity Assessment :
- Objective : To evaluate the antimicrobial properties against selected bacterial strains.
- Method : Disc diffusion and broth microdilution methods were employed to determine the MIC.
- Results : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- : These findings suggest potential applications in treating bacterial infections.
Summary Table of Biological Activities
| Activity Type | Test Organism | MIC (µg/mL) | Notes |
|---|---|---|---|
| Neuroprotection | Neuronal cultures | N/A | Significant cell viability increase |
| Antimicrobial | Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 64 | Effective against Gram-negative bacteria |
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?
The compound is typically synthesized via photochemical cyclization of substituted dihydropyridines or bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hex-5-enes. A key step involves electrophilic addition-rearrangement, where substituents at C3 (e.g., methyl or phenyl groups) direct stereochemical outcomes . For example, bromine addition to 3-endo-substituted precursors yields rearranged dibromides, which are reductively debrominated to form the bicyclo[2.1.1]hexane core . Optimized conditions include using Na2CO3 in THF/H2O mixtures for Boc protection and RuO2/NaIO4 for oxidation steps .
Methodological Tip : Prioritize substituent placement at C3 to enhance torquoselectivity during photochemical cyclization, improving yield and stereochemical control .
Basic: How is structural elucidation performed for this bicyclic compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for unambiguous structural confirmation. Computational tools like WinGX and ORTEP aid in visualizing anisotropic displacement parameters and validating bond lengths/angles . For non-crystalline samples, use high-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the bicyclic core and hydroxymethyl group. Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
